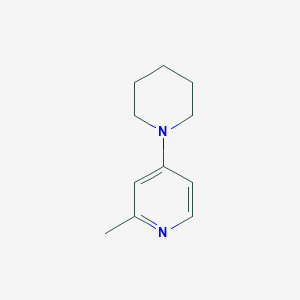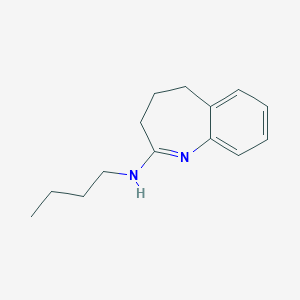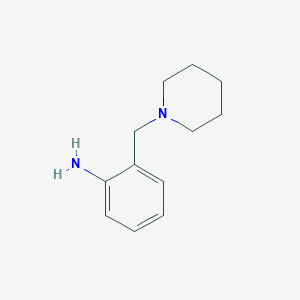
H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2, commonly referred to as DPV-001, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. DPV-001 is a cyclic peptide consisting of 11 amino acids that has been synthesized using solid-phase peptide synthesis. In
Mechanism of Action
The mechanism of action of DPV-001 is not fully understood. However, it is believed to act on the opioid receptor system, specifically the mu-opioid receptor. DPV-001 has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DPV-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. DPV-001 has also been shown to inhibit the growth of cancer cells in vitro. Additionally, DPV-001 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPV-001 is its ease of synthesis using solid-phase peptide synthesis. This allows for the production of large quantities of the peptide for use in lab experiments. Additionally, DPV-001 has a low toxicity profile, making it a safer alternative to traditional painkillers. However, one of the limitations of DPV-001 is its stability. DPV-001 is prone to degradation, which can affect its potency and efficacy.
Future Directions
There are several future directions for research on DPV-001. One area of research is the optimization of the synthesis method to improve the stability and potency of the peptide. Another area of research is the development of novel formulations of DPV-001, such as nanoparticles or liposomes, to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DPV-001 and its potential therapeutic applications in various diseases.
In conclusion, DPV-001 is a promising cyclic peptide that has shown potential therapeutic applications in reducing pain and inflammation and inhibiting cancer cell growth. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
DPV-001 has been synthesized using solid-phase peptide synthesis, a widely used method for the synthesis of peptides. The synthesis process involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be easily scaled up for large-scale production. The final product is a cyclic peptide that is purified using high-performance liquid chromatography.
Scientific Research Applications
DPV-001 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. DPV-001 has been studied in various animal models, including mice and rats, and has shown promising results in reducing pain and inflammation.
properties
IUPAC Name |
(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSGAKKSUHYFOA-KDICMADCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H87N15O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

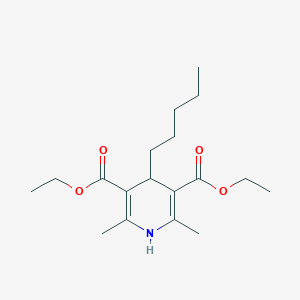



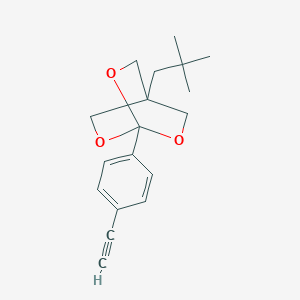
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)



![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)

